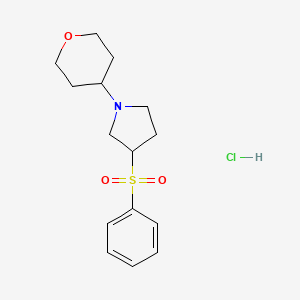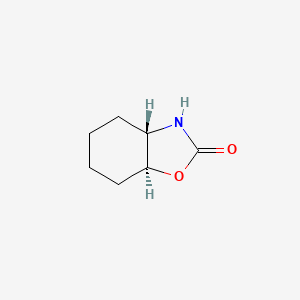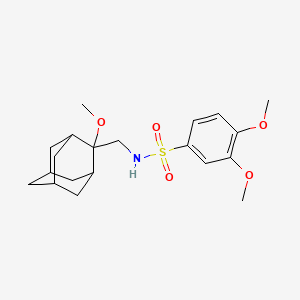![molecular formula C20H23N5O B2377574 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide CAS No. 1421526-63-7](/img/structure/B2377574.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains an azepane ring, which is a seven-membered saturated ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole group attached to a picolinamide moiety via a methylene bridge, and an azepane ring attached to the picolinamide moiety .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azepane moieties. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole group could contribute to its aromaticity and potentially its fluorescence .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide and its derivatives have been explored for their effectiveness in corrosion inhibition. Studies have demonstrated the potential of benzimidazole derivatives in protecting metals such as N80 steel in hydrochloric acid environments. These compounds exhibit high corrosion inhibition efficiency, attributed to their interaction with the metal surface, potentially forming protective layers. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Furthermore, quantum chemical calculations provide insights into the molecular interactions contributing to their inhibitory action (Yadav et al., 2016).
Synthesis and Chemical Reactivity
The compound has relevance in the synthesis and chemical reactivity of various heterocyclic compounds. Research involving Rh(III)-catalyzed C-H activation and cycloaddition processes has been significant for the selective synthesis of complex molecular architectures, such as spiro dihydroisoquinolinones and furan-fused azepinones. These processes highlight the utility of benzimidazole derivatives in constructing biologically relevant heterocycles under mild conditions, emphasizing their role in synthetic organic chemistry (Cui, Zhang, & Wu, 2013).
Antioxidant Activity
Benzimidazole derivatives have also been investigated for their antioxidant properties. The structural backbone of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide can be modified to yield compounds with significant antioxidant activity. This is evidenced by studies on related structures, showcasing their potential in scavenging free radicals and inhibiting oxidative processes. These findings are crucial for the development of new antioxidants for use in pharmaceuticals and food preservation (Elmastaş et al., 2018).
Fluorescent Chemosensors
The structural motif of benzimidazole derivatives, similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, has been utilized in developing fluorescent chemosensors. These sensors are capable of detecting nitroaromatic explosives, such as picric acid, at picogram levels. This application is particularly relevant for environmental monitoring and security, demonstrating the versatility of benzimidazole-based compounds in sensing technologies (Xiong et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(22-14-19-23-16-7-3-4-8-17(16)24-19)18-13-15(9-10-21-18)25-11-5-1-2-6-12-25/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,26)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFWSNDEQGPXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)


![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)
